molecular formula C16H18FNO3S2 B2801057 N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396874-59-1

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2801057
CAS No.: 1396874-59-1
M. Wt: 355.44
InChI Key: CLONCCIJBVLWDJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a fluorine atom, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds through a series of reactions such as halogenation, sulfonation, and cyclopropanation. The final step often involves coupling the intermediate with a thiophene derivative under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with various enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiophene ring, which may result in different biological activity.

    N-cyclopropyl-5-fluoro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide: Contains a phenyl group instead of a thiophene ring, which could affect its chemical reactivity and biological interactions.

Uniqueness

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both a cyclopropyl group and a thiophene ring. This combination of structural features can result in unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-cyclopropyl-5-fluoro-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-21-15-7-4-12(17)11-16(15)23(19,20)18(13-5-6-13)9-8-14-3-2-10-22-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLONCCIJBVLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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